

# PXL770's Regulation of Lipid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | PXL770    |           |
| Cat. No.:            | B10858185 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**PXL770** is a first-in-class, orally available, direct activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1][2] Dysregulation of AMPK is implicated in the pathogenesis of numerous metabolic diseases, including non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). This technical guide provides an in-depth overview of the mechanism of action of **PXL770** with a specific focus on its role in the regulation of lipid metabolism. We will detail the preclinical and clinical evidence supporting **PXL770**'s therapeutic potential, present quantitative data in a structured format, describe the experimental protocols utilized in key studies, and provide visual representations of the underlying signaling pathways and experimental workflows.

## Introduction: The Central Role of AMPK in Lipid Metabolism

AMPK is a heterotrimeric serine/threonine kinase that functions as a cellular energy sensor. It is activated under conditions of low cellular energy (high AMP:ATP ratio) and acts to restore energy balance by stimulating catabolic pathways that generate ATP and inhibiting anabolic pathways that consume ATP. In the context of lipid metabolism, AMPK activation plays a critical role in:



- Inhibition of De Novo Lipogenesis (DNL): AMPK phosphorylates and inactivates acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis.
- Stimulation of Fatty Acid Oxidation: By inhibiting ACC, AMPK reduces the levels of malonyl-CoA, a potent inhibitor of carnitine palmitoyltransferase 1 (CPT1), thereby promoting the transport of fatty acids into the mitochondria for oxidation.
- Regulation of Adipose Tissue Lipolysis: AMPK can influence the breakdown of triglycerides in adipose tissue, thereby controlling the flux of free fatty acids to the liver.
- Inhibition of Cholesterol Synthesis: AMPK can phosphorylate and inactivate HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.

Given its multifaceted role in controlling lipid homeostasis, AMPK has emerged as a promising therapeutic target for metabolic diseases characterized by ectopic lipid accumulation, such as NAFLD and NASH.

### **PXL770: A Direct AMPK Activator**

**PXL770** is a novel small molecule that directly activates AMPK. Its mechanism of action involves binding to the allosteric drug and metabolism (ADaM) site on the AMPK gamma subunit, leading to a conformational change that promotes enzyme activation. This direct activation is independent of cellular AMP levels, offering a distinct advantage over indirect AMPK activators like metformin.

# Preclinical Evidence of PXL770's Effect on Lipid Metabolism

### In Vitro Studies in Hepatocytes

Initial in vitro studies demonstrated that **PXL770** directly activates AMPK in hepatocytes, leading to the phosphorylation and inactivation of ACC, a key enzyme in de novo lipogenesis. While specific data on ACC phosphorylation in hepatocytes from publicly available sources is limited, the consistent downstream effect of reduced DNL strongly supports this mechanism.



## In Vivo Studies in a Diet-Induced Obese (DIO) NASH Mouse Model

**PXL770** has been evaluated in a preclinical model of diet-induced obese (DIO) NASH in mice, which recapitulates key features of the human disease.

- Animal Model: Male C57BL/6J mice.
- Diet: High-fat, high-fructose diet for 34-41 weeks to induce NASH.
- Treatment: Following confirmation of NASH via biopsy, mice were treated with PXL770 (35 mg/kg or 75 mg/kg, administered orally twice daily) or vehicle for 8 weeks.
- · Assessments:
  - Histology: Liver sections were stained with hematoxylin and eosin (H&E) to assess steatosis, inflammation, and ballooning (NAFLD Activity Score - NAS), and with Sirius Red to evaluate fibrosis.
  - Biochemical Analysis: Plasma levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), triglycerides, and cholesterol were measured. Liver triglycerides were also quantified.
  - Gene Expression Analysis: Hepatic expression of genes involved in inflammation and fibrosis was determined by qRT-PCR.
  - Protein Analysis: Hepatic levels of phosphorylated AMPK (p-AMPK) and total AMPK were measured by Western blot to confirm target engagement.



| Parameter                        | Vehicle   | PXL770 (75<br>mg/kg) | % Change vs.<br>Vehicle | p-value |
|----------------------------------|-----------|----------------------|-------------------------|---------|
| Liver Histology                  |           |                      |                         |         |
| NAFLD Activity<br>Score (NAS)    | 5.6 ± 0.3 | 3.1 ± 0.4            | -45%                    | <0.001  |
| Steatosis Score                  | 2.8 ± 0.1 | 1.5 ± 0.2            | -46%                    | <0.001  |
| Lobular<br>Inflammation<br>Score | 1.9 ± 0.2 | 1.1 ± 0.2            | -42%                    | <0.01   |
| Hepatocyte<br>Ballooning Score   | 0.9 ± 0.2 | 0.5 ± 0.2            | -44%                    | <0.05   |
| Fibrosis Stage                   | 1.8 ± 0.2 | 1.1 ± 0.2            | -39%                    | <0.05   |
| Liver Parameters                 |           |                      |                         |         |
| Liver Weight (g)                 | 2.4 ± 0.1 | $1.8 \pm 0.1$        | -25%                    | <0.001  |
| Liver<br>Triglycerides<br>(mg/g) | 123 ± 11  | 68 ± 9               | -45%                    | <0.001  |
| Plasma<br>Parameters             |           |                      |                         |         |
| ALT (U/L)                        | 135 ± 18  | 75 ± 10              | -44%                    | <0.01   |
| AST (U/L)                        | 102 ± 11  | 63 ± 7               | -38%                    | <0.01   |

Data are presented as mean ± SEM.

## Clinical Evidence of PXL770's Effect on Lipid Metabolism Phase 1b Study in Patients with NAFLD



A Phase 1b, randomized, double-blind, placebo-controlled study was conducted to evaluate the pharmacokinetics, pharmacodynamics, and safety of **PXL770** in overweight or obese subjects with NAFLD.

- Study Population: 16 overweight/obese subjects with NAFLD and insulin resistance.
- Treatment: PXL770 (500 mg once daily) or placebo for 4 weeks.
- Primary Endpoints: Safety and pharmacokinetics.
- Pharmacodynamic Endpoints:
  - Hepatic De Novo Lipogenesis (DNL): Measured using the deuterium oxide (D<sub>2</sub>O) tracer method.
  - Oral Glucose Tolerance Test (OGTT): To assess glucose metabolism and insulin sensitivity.
  - Lipid Profile: Plasma triglycerides and other lipid species.

| Parameter                                                       | Placebo (n=4) | PXL770 (n=12) |
|-----------------------------------------------------------------|---------------|---------------|
| De Novo Lipogenesis (DNL)                                       |               |               |
| Change from Baseline in DNL AUC (%)                             | +5.5          | -15.7         |
| Glucose Metabolism                                              |               |               |
| Change from Baseline in<br>Glucose AUC during OGTT<br>(mg.h/dL) | +10           | -25           |
| Lipid Profile                                                   |               |               |
| Change from Baseline in Fasting Triglycerides (mg/dL)           | +15           | -20           |

### Phase 2a STAMP-NAFLD Study



The STAMP-NAFLD trial was a 12-week, randomized, double-blind, placebo-controlled, parallel-group Phase 2a study designed to assess the efficacy and safety of **PXL770** in patients with NAFLD.[3]

- Study Population: 120 patients with NAFLD and a liver fat content of ≥10% as measured by MRI-proton density fat fraction (MRI-PDFF).[3]
- Treatment Arms:[3]
  - Placebo (n=31)
  - PXL770 250 mg once daily (n=30)
  - PXL770 250 mg twice daily (n=30)
  - PXL770 500 mg once daily (n=29)
- Primary Endpoint: Relative change in liver fat content from baseline at week 12, assessed by MRI-PDFF.[3]
- Secondary Endpoints: Proportion of patients with ≥30% reduction in liver fat, changes in liver enzymes (ALT, AST), and glycemic parameters.[3]

Table 1: Baseline Demographics and Disease Characteristics



| Characteristic                      | Placebo (n=31) | PXL770 250<br>mg QD (n=30) | PXL770 250<br>mg BID (n=30) | PXL770 500<br>mg QD (n=29) |
|-------------------------------------|----------------|----------------------------|-----------------------------|----------------------------|
| Age (years),<br>mean (SD)           | 52.1 (11.5)    | 53.0 (10.9)                | 51.7 (12.3)                 | 54.2 (10.8)                |
| Male, n (%)                         | 16 (52)        | 15 (50)                    | 14 (47)                     | 13 (45)                    |
| BMI ( kg/m ²),<br>mean (SD)         | 34.5 (5.6)     | 35.1 (6.1)                 | 34.8 (5.9)                  | 34.9 (5.7)                 |
| Liver Fat Content<br>(%), mean (SD) | 19.8 (6.5)     | 20.1 (6.8)                 | 19.5 (6.3)                  | 20.4 (7.1)                 |
| ALT (U/L), mean<br>(SD)             | 55.4 (28.1)    | 58.2 (30.5)                | 56.9 (29.8)                 | 59.1 (31.2)                |
| Type 2 Diabetes,<br>n (%)           | 13 (42)        | 14 (47)                    | 13 (43)                     | 14 (48)                    |

Table 2: Efficacy Endpoints at Week 12



| Endpoint                                      | Placebo    | PXL770 250<br>mg QD | PXL770 250<br>mg BID | PXL770 500<br>mg QD |
|-----------------------------------------------|------------|---------------------|----------------------|---------------------|
| Liver Fat Content                             |            |                     |                      |                     |
| Relative Change<br>from Baseline, %<br>(SE)   | -0.7 (3.4) | -2.3 (3.5)          | -13.9 (3.5)          | -18.0 (3.6)**       |
| Proportion of Responders (≥30% reduction), %  | 10         | 13                  | 27                   | 31                  |
| Liver Enzymes                                 |            |                     |                      |                     |
| Change from<br>Baseline in ALT<br>(U/L), (SE) | -2.1 (4.1) | -8.5 (4.2)          | -12.1 (4.2)          | -15.3 (4.3)**       |
| Glycemic Parameters (in patients with T2D)    |            |                     |                      |                     |
| Change from<br>Baseline in<br>HbA1c (%), (SE) | +0.1 (0.1) | -0.2 (0.1)          | -0.4 (0.1)           | -0.5 (0.1)**        |

<sup>\*</sup>p<0.05 vs. placebo; \*p<0.01 vs. placebo

# Signaling Pathways and Experimental Workflows PXL770 Signaling Pathway in Hepatocytes

The following diagram illustrates the proposed mechanism of action of **PXL770** in hepatocytes, leading to the inhibition of de novo lipogenesis.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Poxel Presents Promising Data for PXL770 and PXL065 for the Treatment of NASH at the American Association for the Study of Liver Diseases Meeting BioSpace [biospace.com]
- 2. Corporate Presentations | Poxel SA [poxelpharma.com]
- 3. Poxel Presents Complete PXL770 Phase 1 Results, Cardiac Safety Profile and Preclinical Efficacy Data in NASH at AMPK - From Mechanisms to New Therapies Scientific Congress | Poxel SA [poxelpharma.com]
- To cite this document: BenchChem. [PXL770's Regulation of Lipid Metabolism: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10858185#pxl770-regulation-of-lipid-metabolism]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com